1-(6-甲氧基吡啶-3-基)丙-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

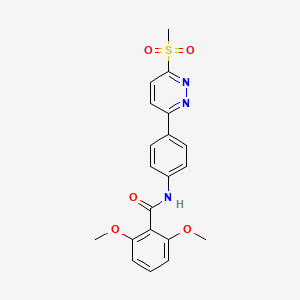

The compound 1-(6-Methoxypyridin-3-yl)propan-2-one is a chemical entity that has been explored in various research contexts due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with the 6-methoxypyridin moiety have been synthesized and studied for their biological properties. For instance, a series of indenopyrazoles with a methoxy group at the R(1) position, which is structurally similar to the 6-methoxypyridin group, showed promising antiproliferative activity toward human cancer cells . Another compound, 6-Methoxy-4-quinolone, exhibited strong fluorescence and stability, making it useful for biomedical analysis . Additionally, novel derivatives containing the 6-methoxy-3,4-dihydroquinolin moiety were synthesized and showed significant inhibition of HIV-1 reverse transcriptase and antimicrobial activities .

Synthesis Analysis

The synthesis of compounds related to 1-(6-Methoxypyridin-3-yl)propan-2-one involves multi-step chemical reactions. For example, the indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in a two-step process . The synthesis of fluorescent labeling reagents also involves the formation of derivatives from quinolone precursors . The design and synthesis of HIV-1 reverse transcriptase inhibitors involved a ligand-based drug design approach, followed by the actual chemical synthesis and characterization of the compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 6-methoxypyridin moiety is crucial for their biological activity. The presence of a methoxy group at specific positions significantly influences the cell growth inhibition properties, as seen in the indenopyrazoles . The molecular structure also affects the fluorescence characteristics, as demonstrated by 6-Methoxy-4-quinolone, which has a large Stokes' shift and maintains strong fluorescence across a wide pH range .

Chemical Reactions Analysis

The chemical reactivity of compounds with the 6-methoxypyridin moiety is influenced by their molecular structure. The indenopyrazoles, for instance, were found to inhibit tubulin polymerization, which is a critical process in cell division, thereby exhibiting antiproliferative activity . The quinolone derivative was used as a fluorescent labeling reagent, indicating its reactivity with carboxylic acids for analytical purposes . The anti-HIV-1 RT derivatives were designed to interact with the HIV-1 reverse transcriptase enzyme, showcasing their potential as inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 1-(6-Methoxypyridin-3-yl)propan-2-one are diverse. The fluorescence properties of 6-Methoxy-4-quinolone, such as its molar absorptivity and quantum yield, are significant for its application in biomedical analysis . The stability of these compounds under various conditions, such as temperature and pH, also plays a vital role in their practical applications . The antimicrobial and antifungal activities of the HIV-1 RT inhibitors suggest that these compounds have specific interactions with biological targets, which are influenced by their chemical properties .

科学研究应用

癌症研究和药物相互作用

- 肿瘤学的结构修饰:Palmer 等人 (2012) 的一项研究讨论了一种含有 3-甲氧基-2-氨基吡啶的化合物,该化合物在结构上与 1-(6-甲氧基吡啶-3-基)丙-2-酮相关,作为癌症治疗中的先导系列的一部分。进行修饰以降低诱变潜力和药物相互作用风险 (Palmer 等人,2012 年).

药代动力学和药物开发

- 抗癌药物的代谢:Lee 等人 (2004) 研究了一种新型抗癌剂的代谢,该抗癌剂的结构涉及 6-甲氧基吡啶-3-基,突出了广泛代谢为各种衍生物,包括甲氧基吡啶的 O-去甲基化 (Lee 等人,2004 年).

材料科学和化学

- 粘合剂聚合物的单体:Moszner 等人 (2006) 合成了一种与 1-(6-甲氧基吡啶-3-基)丙-2-酮相关的化合物,用于粘合剂聚合物,展示了其在材料科学和化学工程中的效用 (Moszner 等人,2006 年).

液晶和发光材料

- 液晶行为和光物理性质:Ahipa 等人 (2014) 合成了 6-甲氧基吡啶-4-基的衍生物,显示出作为发光材料的潜力并表现出液晶行为 (Ahipa 等人,2014 年).

抗病毒研究

- 抗 HIV-1 RT 和抗菌活性:Chander 等人 (2016) 探索了 6-甲氧基-3,4-二氢喹啉-1(2H)-基的衍生物在抑制 HIV-1 RT 中的作用,证明了该化合物在抗病毒研究中的潜力 (Chander 等人,2016 年).

工业应用中的缓蚀

- 低碳钢腐蚀的抑制剂:Olasunkanmi 和 Ebenso (2019) 研究了基于喹喔啉的丙酮,包括 3-甲氧基吡啶衍生物,作为工业环境中的缓蚀剂 (Olasunkanmi & Ebenso,2019 年).

安全和危害

属性

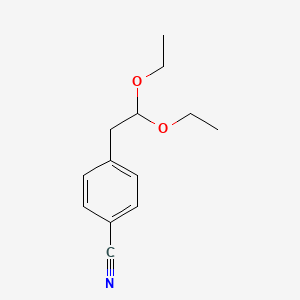

IUPAC Name |

1-(6-methoxypyridin-3-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)5-8-3-4-9(12-2)10-6-8/h3-4,6H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVKQIOWHQKSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxypyridin-3-yl)propan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)